N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is not fully understood. However, it has been suggested that the compound may act as a metal chelator, binding to metal ions and causing a change in fluorescence intensity. This property has been exploited in the development of fluorescent sensors for metal ion detection.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide. However, it has been reported to be non-toxic and biocompatible, making it suitable for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is its high selectivity for metal ions, which makes it a useful tool for metal ion detection. Additionally, its non-toxic and biocompatible nature makes it suitable for use in biological applications. However, its limited solubility in aqueous solutions and sensitivity to pH changes can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide in scientific research. Some of these include:
1. Development of novel fluorescent sensors for the detection of other metal ions.
2. Synthesis of new materials for optoelectronic devices.
3. Investigation of the mechanism of action of the compound.
4. Study of the biocompatibility and toxicity of the compound in different biological systems.
5. Exploration of the potential applications of the compound in drug delivery systems.
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is a promising compound with potential applications in various fields of scientific research. Its high selectivity for metal ions, non-toxic and biocompatible nature, and potential for the development of novel materials and sensors make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action and explore its potential applications in different fields.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide involves the reaction of 2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the development of fluorescent sensors for the detection of metal ions such as copper and zinc. Additionally, it has been used in the synthesis of novel materials for optoelectronic devices.
Eigenschaften
Molekularformel |
C18H19FN4O |
---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H19FN4O/c1-11-9-15-16(10-14(11)20-17(24)18(2,3)4)22-23(21-15)13-7-5-12(19)6-8-13/h5-10H,1-4H3,(H,20,24) |
InChI-Schlüssel |
DLFUFMCVODYXTE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(C)(C)C)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(C)(C)C)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.